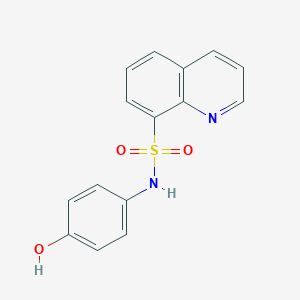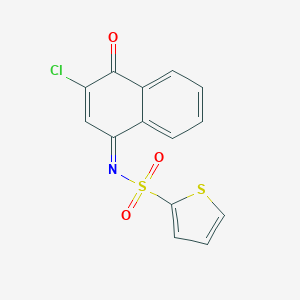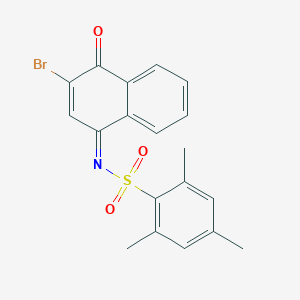![molecular formula C22H25NO6S B281274 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a chemical compound that has been synthesized and studied extensively for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves its interaction with the catalytic domain of PKC. This compound binds to the enzyme and prevents its activation, leading to a decrease in PKC activity. This inhibition of PKC activity can have various downstream effects on cellular signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate are dependent on its specific application and the system being studied. Inhibition of PKC activity can have various effects on cellular signaling and regulation, potentially leading to changes in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate in lab experiments include its selectivity for PKC inhibition, its unique structure, and its potential therapeutic applications. However, limitations include its potential toxicity and the need for further studies to fully understand its effects on various cellular systems.
Future Directions
There are several future directions for research on 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate. One area of interest is its potential as a therapeutic target for various diseases, including cancer and neurological disorders. Further studies are needed to fully understand its effects on cellular signaling and regulation, as well as its potential toxicity. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective PKC inhibitors.
Synthesis Methods
The synthesis of 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves several steps. The first step involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 2-methoxyethyl bromide in the presence of a base. The resulting product is then subjected to reduction with palladium on carbon to yield the intermediate 2-methyl-5-(2-methoxyethylsulfonamido)benzene. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a base to yield the final product.
Scientific Research Applications
2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been studied for its potential use in various fields of scientific research. One area of interest is its potential as an inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling and regulation. Studies have shown that this compound can selectively inhibit PKC activity, making it a potential therapeutic target for various diseases.
properties
Molecular Formula |
C22H25NO6S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H25NO6S/c1-13-10-15(3)20(11-14(13)2)30(25,26)23-17-6-7-19-18(12-17)21(16(4)29-19)22(24)28-9-8-27-5/h6-7,10-12,23H,8-9H2,1-5H3 |
InChI Key |
QMOFRJAKNBEYAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Allyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281191.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)
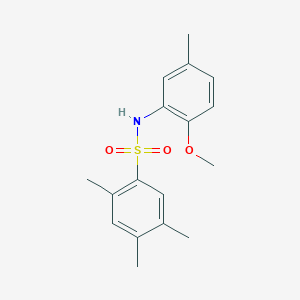

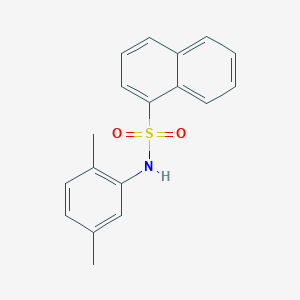
![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)
